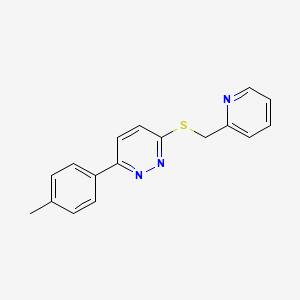
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains both pyridine and pyridazine rings, and it has been studied for its ability to inhibit certain enzymes and receptors in the body.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine and its derivatives are explored primarily for their potential in synthesizing biologically active compounds. In this context, they have been used in the development of antiulcer agents, with studies showing their capability to exhibit gastric antisecretory and cytoprotective properties (Kaminski et al., 1987). Additionally, research has focused on synthesizing new pyridazine derivatives that could serve as herbicides or antimicrobial agents, as shown by the work of Darwish et al. (2010) and Tamura & Jojima (1963) (Darwish et al., 2010); (Tamura & Jojima, 1963).
Chemical Properties and Reactions
Research into the chemical properties and reactions of pyridazine derivatives, including 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine, has been extensive. Studies by Hoogenboom et al. (2006) and Johnston et al. (2008) highlight the synthesis methods and chemical reactions involving pyridazine derivatives, which are crucial in developing new compounds with potential applications in various fields (Hoogenboom et al., 2006); (Johnston et al., 2008).
Potential Anticancer and Antimicrobial Agents
Some studies have focused on synthesizing compounds that could have anticancer and antimicrobial properties. For example, Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, demonstrating their potential as anticancer agents (Temple et al., 1987). Additionally, the study by Al-Afaleq & Abubshait (2001) showcased the preparation of novel pyrazolo[3,4-d]-pyrimidines, indicating their possible chemical and pharmacological activities (Al-Afaleq & Abubshait, 2001).
Propiedades
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVHRDYKWTVTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

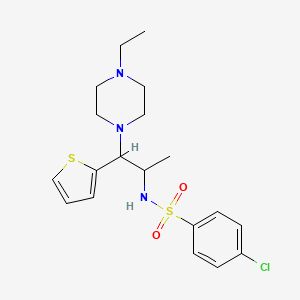
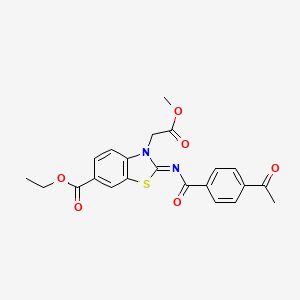
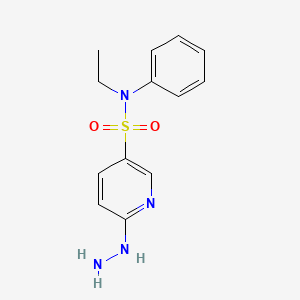
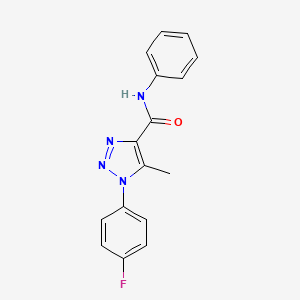
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
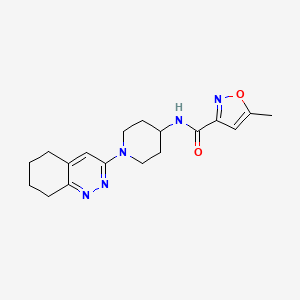
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)
![[2-[(3-Ethoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2800991.png)
![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)

![3-cinnamyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800997.png)
![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)